CK2-IN-9 vs. Clinical Candidate CX-4945: Divergent Wnt Pathway Inhibition Despite Comparable Potency
While both CK2-IN-9 (compound 7b) and CX-4945 are potent CK2 inhibitors, CK2-IN-9 demonstrates a well-defined and quantifiable inhibitory effect on Wnt pathway signaling, a key differentiator for research in this area. CK2-IN-9 inhibits Wnt reporter activity in DLD-1 cells with an IC50 of 75 nM [1]. In contrast, the impact of CX-4945 on Wnt signaling is not as extensively characterized or quantified in the same cellular context, making CK2-IN-9 a more defined tool for Wnt-focused studies. Both compounds exhibit nanomolar potency against CK2, with CK2-IN-9 showing an enzymatic IC50 of less than 3 nM [1] and CX-4945 displaying a Ki of 0.38 nM [2].
| Evidence Dimension | Wnt pathway inhibition |
|---|---|
| Target Compound Data | IC50 = 75 nM |
| Comparator Or Baseline | CX-4945 (Silmitasertib) IC50 for Wnt pathway inhibition is not a primary, quantified metric in standard data sheets |
| Quantified Difference | CK2-IN-9 provides a quantified Wnt inhibition IC50, a key research parameter absent from primary comparator data. |
| Conditions | DLD-1 cell line Wnt luciferase reporter assay [1] |
Why This Matters
For researchers specifically investigating CK2's role in the Wnt pathway, CK2-IN-9 offers a characterized and quantifiable point of reference, unlike the clinical candidate CX-4945 where this specific functional activity is not the primary benchmark.
- [1] Dowling, J. E., et al. (2016). ACS Medicinal Chemistry Letters, 7(3), 300–305. View Source
- [2] Bertin Bioreagent. (2024). CX-4945 - Biochemicals - CAT N°: 16779. View Source
